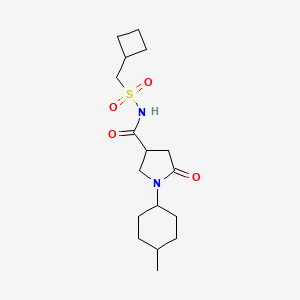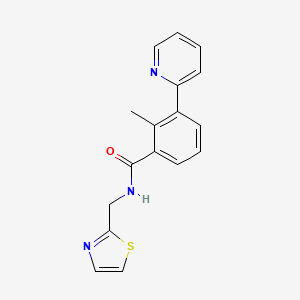![molecular formula C21H27N3O3 B7152562 4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide](/img/structure/B7152562.png)
4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Coupling with Benzamide: The piperidine intermediate is then coupled with 4-methoxy-3-pyridin-2-ylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while nitration would introduce nitro groups onto the aromatic rings.
Scientific Research Applications
4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide exerts its effects is dependent on its interaction with specific molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Involvement: The compound might influence various biochemical pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
When compared to similar compounds, 4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
4-methoxy-N-[1-(2-hydroxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide: Differing by the presence of a hydroxy group instead of a methoxy group.
4-methoxy-N-[1-(2-ethoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide: Differing by the presence of an ethoxy group instead of a methoxy group.
These structural variations can lead to differences in reactivity, solubility, and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-3-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-14-13-24-11-8-17(9-12-24)23-21(25)16-6-7-20(27-2)18(15-16)19-5-3-4-10-22-19/h3-7,10,15,17H,8-9,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXOAELHFHSYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7152497.png)
![N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide](/img/structure/B7152502.png)
![Methyl 6-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B7152510.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-2-(1,3-thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B7152515.png)
![N-(cyclobutylmethylsulfonyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7152517.png)
![3-benzyl-N-[[6-(dimethylamino)pyridin-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7152526.png)
![2-(furan-2-yl)-N-[2-(3-methylpyridin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7152529.png)



![N-[1-(4-methoxy-3-pyridin-2-ylbenzoyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7152565.png)
![1-hydroxy-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7152570.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide](/img/structure/B7152571.png)
![1-benzoyl-N-[(3-hydroxyoxolan-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7152578.png)
